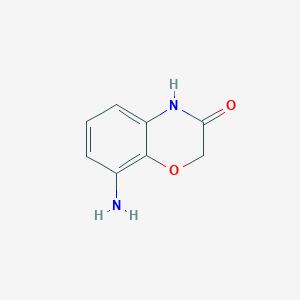

8-Amino-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJWMXHKIDYANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469098 | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321126-82-3 | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. While extensive research exists on the therapeutic potential of the broader 1,4-benzoxazin-3-one class, this specific molecule is primarily recognized as a crucial chemical intermediate. This document will detail its physicochemical characteristics, outline a general synthetic approach, and explore the diverse biological activities of its derivatives, thereby highlighting its significance as a foundational scaffold in medicinal chemistry.

Physicochemical Properties

This compound is a stable, solid organic compound. Its core structure, a fusion of a benzene ring and an oxazine ring, provides a versatile platform for chemical modification. The presence of a primary amine at the 8-position and a lactam moiety within the oxazine ring are key features for its utility in synthetic chemistry.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 321126-82-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₈N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 164.16 g/mol | [1][2][3][4][5][6] |

| Appearance | Pale brown solid | [1][6] |

| Melting Point | 300 °C | [2] |

| Purity | ≥95% | [1][6] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Density | 1.344 ± 0.06 g/cm³ |

| Boiling Point | 407.7 ± 45.0 °C |

| pKa | 12.34 ± 0.20 |

Synthesis and Chemical Reactivity

The synthesis of this compound, like other benzoxazinone derivatives, generally involves the cyclization of an ortho-substituted aminophenol. The amino and hydroxyl groups of the aminophenol react with a suitable two-carbon synthon to form the oxazine ring.

Experimental Protocol: General Synthesis of 1,4-Benzoxazin-3-ones

This protocol describes a general method for the synthesis of the 1,4-benzoxazin-3-one scaffold, which can be adapted for the synthesis of the 8-amino derivative.

Materials:

-

2-Aminophenol derivative (e.g., 2,3-diaminophenol for the 8-amino derivative)

-

Chloroacetyl chloride

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., dichloromethane, acetone)

Procedure:

-

Dissolve the 2-aminophenol derivative in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzoxazin-3-one.

The amino group at the 8-position provides a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and arylation.

Biological Activities of the 1,4-Benzoxazin-3-one Core

Neuroprotective Effects

Derivatives of 1,4-benzoxazine have been identified as potent neuroprotective agents.[7][8][9] Studies have shown that certain derivatives can protect neuronal cells from oxidative stress-mediated degeneration.[7] The mechanism of action is often attributed to their antioxidant properties.

Antimicrobial and Antifungal Activity

The 1,4-benzoxazin-3-one scaffold is a key component in a variety of compounds exhibiting significant antimicrobial and antifungal properties.[10][11][12][13][14][15] These derivatives have shown efficacy against a range of pathogenic bacteria and fungi.[10][15] The introduction of different substituents on the benzoxazine ring system allows for the modulation of their antimicrobial spectrum and potency. For instance, some acylhydrazone derivatives of 1,4-benzoxazin-3-one have shown notable antifungal activity against various plant pathogenic fungi.[11][13][14]

Anticancer Potential

Several studies have explored the anticancer activities of 1,4-benzoxazin-3-one derivatives.[16][17][18][19][20][21] These compounds have been shown to inhibit the proliferation of various cancer cell lines.[20] The proposed mechanisms of action include the induction of apoptosis and the inhibition of angiogenesis.[21] For example, certain benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene, which is overexpressed in many cancers.[20]

Application in Drug Discovery and Development

This compound serves as a valuable starting material in the drug discovery process. Its structural features allow for the generation of large libraries of diverse compounds for high-throughput screening.

Conclusion

This compound is a chemically significant molecule whose value lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active compounds. While direct pharmacological data on this specific compound is limited, the extensive research into its derivatives underscores the importance of the 1,4-benzoxazin-3-one core in the development of new therapeutics for neurodegenerative diseases, infectious diseases, and cancer. This technical guide provides a foundational understanding of its properties and potential applications for researchers in the field of drug discovery and development. Further exploration of novel derivatives based on this scaffold holds considerable promise for future therapeutic innovations.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 8-Amino-2H-benzo[β][1,4]oxazin-3(4H)-one | 321126-82-3 | WMA12682 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 14. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 15. ikm.org.my [ikm.org.my]

- 16. researchgate.net [researchgate.net]

- 17. matilda.science [matilda.science]

- 18. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-Amino-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of this target molecule.

Introduction

This compound is a member of the benzoxazinone class of compounds, which are recognized for their diverse pharmacological activities. The strategic placement of the amino group at the 8-position makes it a key intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. This guide will focus on the most prevalent and practical synthetic routes to this compound, providing detailed methodologies suitable for a laboratory setting.

Primary Synthetic Pathway: A Two-Step Approach

The most commonly employed and reliable method for the synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of the Nitro Intermediate, 8-Nitro-2H-1,4-benzoxazin-3(4H)-one. This step involves the cyclization of a substituted aminophenol with a suitable C2 synthon.

-

Step 2: Reduction of the Nitro Group. The nitro intermediate is then reduced to the desired 8-amino product using standard reduction methods.

This two-step approach allows for the regioselective introduction of the amino group via a nitro precursor, which is a well-established and high-yielding strategy in organic synthesis.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

The initial step involves the acylation of 2-amino-3-nitrophenol with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. The nitro group is strategically positioned on the starting material to ensure the desired regiochemistry of the final product.

Experimental Protocol

A detailed experimental procedure for this step is as follows:

-

Reaction Setup: To a solution of 2-amino-3-nitrophenol in a suitable aprotic solvent (e.g., dioxane, DMF, or acetone), an appropriate base (e.g., triethylamine, potassium carbonate, or sodium bicarbonate) is added. The mixture is stirred at room temperature.

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C using an ice bath.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 8-Nitro-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-nitrophenol | [1] |

| Reagent | Chloroacetyl Chloride | |

| Base | Triethylamine / K2CO3 | [2] |

| Solvent | Dioxane / Acetone | [2] |

| Reaction Temperature | Reflux | |

| Reaction Time | 4-8 hours | |

| Yield | 70-85% (typical) | |

| Melting Point | 212-213 °C (for 2-amino-3-nitrophenol) | [1] |

Step 2: Reduction of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

The second and final step is the reduction of the nitro group of the intermediate to an amino group, yielding the target compound. Several methods are effective for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Method A: Catalytic Hydrogenation

This is often the preferred method due to its clean reaction profile and high yields.

-

Reaction Setup: 8-Nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or by observing the cessation of hydrogen uptake.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent to give pure this compound.

Method B: Tin(II) Chloride Reduction

This method is a classical and effective alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that are sensitive to hydrogenation.[3][4]

-

Reaction Setup: 8-Nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a solvent such as ethanol or ethyl acetate.[5]

-

Addition of Reducing Agent: Tin(II) chloride dihydrate (SnCl2·2H2O) is added to the solution in excess (typically 4-5 equivalents).[5] The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid and remove tin salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for Step 2

| Parameter | Method A: Catalytic Hydrogenation | Method B: Tin(II) Chloride Reduction | Reference |

| Starting Material | 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | 8-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Reducing Agent | H2, 10% Pd/C | SnCl2·2H2O | [6][7] |

| Solvent | Ethanol / Methanol | Ethanol / Ethyl Acetate | [5] |

| Reaction Temperature | Room Temperature | Reflux | [7] |

| Reaction Time | 2-6 hours | 1-3 hours | |

| Yield | >90% (typical) | 70-90% (typical) | [5] |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C8H8N2O2 | [8] |

| Molecular Weight | 164.16 g/mol | [8] |

| Appearance | Pale brown solid | |

| Melting Point | >300 °C | [8] |

| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 10.3 (s, 1H, NH), 6.7-6.5 (m, 3H, Ar-H), 4.8 (s, 2H, NH2), 4.5 (s, 2H, OCH2) | |

| ¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) | 165.0 (C=O), 143.0, 137.5, 125.0, 115.0, 112.0, 110.0, 68.0 (OCH2) | |

| IR (KBr, cm⁻¹) | 3450-3300 (NH2), 3200 (NH), 1680 (C=O), 1600, 1500 (C=C) | |

| Mass Spec (ESI-MS) m/z | 165.06 [M+H]⁺ |

Logical Workflow Diagram

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines the primary and most effective synthetic pathways for the preparation of this compound. The detailed experimental protocols and compiled quantitative data provide a solid foundation for researchers and scientists in the field of drug discovery and development to successfully synthesize this important chemical intermediate. The choice between catalytic hydrogenation and tin(II) chloride reduction for the final step will depend on the specific laboratory setup and the presence of other functional groups in more complex derivatives.

References

- 1. 2-Amino-3-nitrophenol 98 603-85-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. scispace.com [scispace.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 8. 8-Amino-2H-benzo[β][1,4]oxazin-3(4H)-one | 321126-82-3 | WMA12682 [biosynth.com]

Chemical structure and IUPAC name of 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 8-Amino-2H-1,4-benzoxazin-3(4H)-one. The document details its physicochemical characteristics, a representative synthetic protocol, and explores its role as a key scaffold in the development of neuroprotective and anti-inflammatory agents.

Chemical Identity and Properties

This compound is a heterocyclic organic compound built upon the benzoxazine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

IUPAC Name: this compound[1] Synonyms: 8-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine[1][2] CAS Number: 321126-82-3[1][2][3]

The fundamental structure consists of a benzene ring fused to an oxazine ring, with an amino group at position 8 and a ketone at position 3 of the heterocyclic ring.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | References |

| Molecular Formula | C₈H₈N₂O₂ | [1][3] |

| Molecular Weight | 164.16 g/mol | [1][3] |

| Appearance | Pale brown solid | [1][2] |

| Melting Point | 300 °C (decomposes) | [3] |

| Purity | ≥95% (commercially available) | [1][2] |

| SMILES | Nc1cccc2c1OCC(=O)N2 | [1] |

| InChI Key | ACJWMXHKIDYANL-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A representative synthetic route to this compound involves a two-step process starting from 2-amino-6-nitrophenol. The general workflow includes chloroacetylation of the amino group followed by a reductive cyclization.

Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the initial reactants to the final purified product.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical transformations for similar structures.

Step 1: Synthesis of N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide

-

Dissolve 2-amino-6-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide from Step 1 in a solvent mixture, such as ethanol/water or acetic acid.

-

Add a reducing agent. A common method is using iron powder (Fe, 5-10 equivalents) in the presence of a catalytic amount of acetic acid or ammonium chloride. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Heat the mixture to reflux (typically 80-100 °C) for several hours. The simultaneous reduction of the nitro group and the intramolecular cyclization occurs.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts or catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution, which will precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Biological Activity and Mechanism of Action

While extensive biological data for the parent compound this compound is not widely published, its derivatives have shown significant promise as neuroprotective and anti-inflammatory agents. The core structure serves as a versatile scaffold for developing drugs targeting neurodegenerative diseases.

Neuroprotective and Antioxidant Effects

Studies on various derivatives of 8-amino-1,4-benzoxazine have demonstrated potent neuroprotective activity. These compounds have been shown to protect neuronal cells from oxidative stress-mediated degeneration. The mechanism is often attributed to their antioxidant properties, which help in mitigating the damage caused by reactive oxygen species (ROS) in the brain.

Anti-Inflammatory Activity via Nrf2-HO-1 Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been identified as potent anti-inflammatory agents, particularly in the context of neuroinflammation. A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway .

In microglia, the brain's resident immune cells, inflammatory stimuli like lipopolysaccharide (LPS) can trigger an inflammatory cascade. Benzoxazinone derivatives have been shown to suppress this response by activating the Nrf2 pathway.

Signaling Pathway Diagram:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes like HO-1. This cascade ultimately suppresses the inflammatory response by reducing oxidative stress.

Experimental Protocol: Anti-Inflammatory Assay in BV-2 Microglia

This protocol details the steps to evaluate the anti-inflammatory effects of a test compound, such as a derivative of this compound, using the BV-2 microglial cell line.

Materials and Reagents

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in DMSO)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

96-well and 24-well cell culture plates

Cell Culture and Treatment

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into appropriate plates (e.g., 5 x 10⁴ cells/well in a 96-well plate for NO assay). Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS alone).

Measurement of Nitric Oxide (NO) Production

-

After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add an equal volume of Griess Reagent to the supernatant.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration in compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

-

Collect the cell culture supernatant from a 24-well plate setup.

-

Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, add supernatants to antibody-coated plates, followed by detection antibodies and a substrate solution.

-

Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves. A dose-dependent decrease in cytokine levels indicates the anti-inflammatory potential of the test compound.

Conclusion

This compound is a valuable chemical entity, serving as a foundational structure for the development of novel therapeutics. Its derivatives have demonstrated significant potential in addressing neuroinflammation and oxidative stress, key pathological factors in many neurodegenerative disorders. The mechanism of action, particularly through the activation of the Nrf2-HO-1 pathway, presents a promising avenue for targeted drug design. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working to explore and expand the therapeutic applications of the benzoxazinone chemical class.

References

CAS number for 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

An In-Depth Technical Guide to 8-Amino-2H-1,4-benzoxazin-3(4H)-one

Physicochemical Properties

While detailed experimental data for this compound is limited, the following table summarizes its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 321126-82-3 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Pale brown solid | |

| Melting Point | >300 °C | [1] |

Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one core is a well-established process, typically involving the cyclization of a 2-aminophenol derivative with a suitable two-carbon synthon. Various derivatives can be synthesized by modifying the starting materials or by further functionalization of the benzoxazinone ring.

General Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

A common method for the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one is the reaction of 2-aminophenol with chloroacetyl chloride. A detailed protocol for a similar synthesis is described below:

Materials:

-

2-aminophenol

-

Chloroacetyl chloride

-

Sodium bicarbonate

-

Dichloromethane

-

Benzyl triethyl ammonium chloride (TEBA) - as a phase transfer catalyst

Procedure:

-

To a solution of 2-aminophenol (1 equivalent) and benzyl triethyl ammonium chloride (1 equivalent) in dichloromethane, sodium bicarbonate (3.6 equivalents) is added portion-wise with stirring.

-

The mixture is cooled to 0°C in an ice bath.

-

Chloroacetyl chloride (1.08 equivalents) is added dropwise to the reaction mixture over 15 minutes.

-

After the addition is complete, the reaction mixture is heated to reflux at 40°C for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid is filtered off.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization or column chromatography to afford the pure 2H-1,4-benzoxazin-3(4H)-one.

Biological Activities of 1,4-Benzoxazin-3-one Derivatives

Derivatives of 1,4-benzoxazin-3-one have been investigated for a wide range of biological activities, highlighting the therapeutic potential of this scaffold. The following table summarizes some of the reported activities and corresponding quantitative data for various derivatives.

| Derivative Class | Biological Activity | Quantitative Data | Reference |

| 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives | β₂-adrenoceptor agonism | (R)-18c: EC₅₀ = 24 pM | [3] |

| 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines | Neuroprotective | Potent activity with no intrinsic cytotoxicity | [4] |

| 2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine moiety | Antifungal against Pestalotiopsis trachicarpicola | 3a: EC₅₀ = 13.53 µg/mL | [5] |

| 2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine moiety | Antibacterial against Pseudomonas syringae pv. Actinidiae | 3d: EC₅₀ = 45.70 µg/mL | [5] |

| 2H-1,4-benzoxazin-3(4H)-one derivatives containing a propanolamine moiety | Antiviral against Tobacco Mosaic Virus (TMV) | 2i: EC₅₀ = 395.05 µg/mL (curative activity) | [5] |

| 1,4-Benzoxazin-2-one derivatives | Antimycobacterial against M. tuberculosis | MIC between 2 and 8 µg/mL | [6] |

| 2-amino-4H-3,1-benzoxazin-4-ones | C1r serine protease inhibition | Improved potency compared to reference compounds | [7] |

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound has not been elucidated, studies on related derivatives have implicated pathways such as the Nrf2-HO-1 pathway in their anti-inflammatory effects. The following diagram illustrates a generalized experimental workflow for the synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives.

Caption: Synthetic and Biological Evaluation Workflow.

The following diagram illustrates the potential involvement of the Nrf2-HO-1 signaling pathway, which has been studied for some 1,4-benzoxazin-3-one derivatives in the context of their anti-inflammatory properties.

Caption: Nrf2-HO-1 Signaling Pathway Activation.

References

- 1. 8-Amino-2H-benzo[β][1,4]oxazin-3(4H)-one | 321126-82-3 | WMA12682 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivity of Eighteen Novel 2H-1,4-Benzoxazin-3(4H)-one Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold represents a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the core mechanisms of action of 1,4-benzoxazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,4-benzoxazine framework.

Introduction

1,4-Benzoxazine and its derivatives are a class of heterocyclic compounds characterized by a benzene ring fused to a 1,4-oxazine ring.[1] This core structure serves as a versatile template for chemical modifications, leading to a diverse array of compounds with a wide range of pharmacological properties.[2] Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in certain plants, play a role in defense against herbivores and pathogens.[3][4] Synthetic derivatives have been extensively explored, leading to the discovery of potent agents with therapeutic potential.[5][6] This guide delves into the intricate mechanisms through which these compounds exert their biological effects.

Anticancer Activity

1,4-Benzoxazine derivatives have emerged as promising candidates for cancer therapy, demonstrating cytotoxicity against various cancer cell lines.[7][8] Their mechanisms of action are multifaceted and often involve the targeting of key cellular processes involved in cancer progression.

Targeting the c-Myc G-Quadruplex

A significant mechanism of anticancer action for some benzoxazinone derivatives is the targeting of the c-Myc oncogene.[9] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[3] Stabilization of this G4 structure can suppress c-Myc transcription, leading to reduced levels of the c-Myc protein, a key regulator of cell proliferation and survival.[9]

Certain benzoxazinone derivatives have been shown to induce and stabilize the c-Myc G-quadruplex, thereby downregulating c-Myc mRNA expression in a dose-dependent manner.[9] This leads to the inhibition of cancer cell proliferation and migration.[9]

This protocol outlines the general steps to assess the interaction of 1,4-benzoxazine derivatives with the c-Myc G-quadruplex using EMSA.

-

Oligonucleotide Preparation: A single-stranded DNA oligonucleotide corresponding to the G-rich sequence in the c-Myc promoter is synthesized and radiolabeled (e.g., with ³²P).

-

G-Quadruplex Folding: The labeled oligonucleotide is annealed in a buffer containing a G-quadruplex-stabilizing cation (e.g., KCl) by heating to 95°C and slowly cooling to room temperature.

-

Binding Reaction: The folded G-quadruplex is incubated with varying concentrations of the 1,4-benzoxazine derivative in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. A "shift" in the mobility of the labeled G-quadruplex in the presence of the compound indicates binding.[10][11]

Inhibition of Topoisomerase I

Some 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as human topoisomerase I inhibitors.[8] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. These derivatives can act as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the covalent enzyme-DNA complex, which leads to DNA strand breaks.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,4-benzoxazine derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |

| Compound 7d (aryl hydrazone series) | MCF-7 (Breast) | IC₅₀: 22.6 | [7] |

| HT-29 (Colon) | IC₅₀: 13.4 | [7] | |

| Fused[7][12][13]triazolo[4,3-b][5][7][12][13]tetrazines | HepG2 (Liver) | IC₅₀: 99.73 (µg/mL) | [7] |

| 1,2,3-triazole-piperazin-benzo[b][7][13]thiazine 1,1-dioxide derivatives | MRSA | MIC values reported | [7] |

| Compound 9b | MCF-7 (Breast) | GI₅₀: <0.1 | [8] |

| A549 (Lung) | GI₅₀: <0.1 | [8] | |

| Compound 9c | MCF-7 (Breast) | GI₅₀: <0.1 | [8] |

| A549 (Lung) | GI₅₀: <0.1 | [8] | |

| Compound 9e | MCF-7 (Breast) | GI₅₀: 0.12 | [8] |

| A-549 (Lung) | GI₅₀: 0.19 | [8] | |

| Compound 9g | A-549 (Lung) | GI₅₀: 0.34 | [8] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] 1,4-Benzoxazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][14]

Inhibition of DNA Gyrase

A primary mechanism of antibacterial action for many 1,4-benzoxazine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] DNA gyrase introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome. By binding to the GyrB subunit of DNA gyrase, these compounds can inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[12] Molecular docking studies have revealed key interactions between the benzoxazine scaffold and the active site of DNA gyrase.[12]

This protocol describes a common method to evaluate the inhibition of DNA gyrase activity.

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and ATP in a suitable assay buffer.

-

Inhibitor Addition: The 1,4-benzoxazine derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant.

-

Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Quantification: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band compared to the control.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of representative 1,4-benzoxazine derivatives, indicated by the zone of inhibition or Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Activity | Reference |

| Compound 4e | E. coli | Zone of Inhibition: 22 mm | [12] |

| S. aureus | Zone of Inhibition: 20 mm | [12] | |

| B. subtilis | Zone of Inhibition: 18 mm | [12] | |

| Compound 4a | E. coli | Zone of Inhibition: 20 mm | [12] |

| BOZ-Ola | S. aureus | MIC: 5 µg/mL | [14] |

| Compound 3h (chloro and methyl substituents) | Gram-positive/negative bacteria | Zone of Inhibition: 14-19 mm | [7] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 1,4-Benzoxazine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[6][16]

Modulation of the Nrf2-HO-1 Signaling Pathway

A key anti-inflammatory mechanism of some 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by certain benzoxazine derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective enzymes like HO-1.[17] This pathway helps to reduce oxidative stress and the production of pro-inflammatory mediators.[16]

This protocol provides a general procedure for assessing the activation of the Nrf2-HO-1 pathway.

-

Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and treated with the 1,4-benzoxazine derivative for a specified time.

-

Protein Extraction: Total cellular protein or nuclear and cytoplasmic fractions are extracted.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.[17][18][19]

References

- 1. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijfans.org [ijfans.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solution Structure of a MYC Promoter G-Quadruplex with 1:6:1 Loop Length - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. inspiralis.com [inspiralis.com]

- 16. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 19. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development due to its wide range of biological activities. From its initial synthesis in the early 20th century to its current status as a versatile pharmacophore, the journey of benzoxazinone compounds is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzoxazinone compounds, detailing the seminal synthetic methodologies, summarizing key quantitative biological data, and illustrating the intricate signaling pathways they modulate.

The Dawn of Benzoxazinone Chemistry: Foundational Discoveries

The story of benzoxazinone compounds begins with two pivotal discoveries that laid the groundwork for this important class of heterocycles.

The First Synthesis of a Benzoxazinone Derivative: Heller and Fiesselmann (1902)

The first documented synthesis of a benzoxazinone derivative, specifically a 2-aryl-4H-1,3-benzoxazin-4-one, was achieved in 1902 by Georg Heller and F. Fiesselmann. Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine. This reaction established a fundamental synthetic route to the 1,3-benzoxazin-4-one core that remains relevant today.

Experimental Protocol: Synthesis of 2-Aryl-4H-1,3-benzoxazin-4-ones (Heller and Fiesselmann, 1902)

While the original 1902 publication in Berichte der deutschen chemischen Gesellschaft provides the foundational methodology, a generalized procedure based on their work is as follows:

-

Reactants: Anthranilic acid and a substituted aroyl chloride.

-

Solvent and Reagent: An excess of pyridine serves as both the solvent and a catalyst.

-

Procedure:

-

Anthranilic acid is dissolved in pyridine.

-

The aroyl chloride is added portion-wise to the solution, often with cooling to manage the exothermic reaction.

-

The reaction mixture is then heated for a specific duration to drive the cyclization.

-

Upon cooling, the product precipitates and is isolated by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent.

-

The Parent Benzoxazine Ring System: Holly and Cope (1944)

Over four decades later, in 1944, Frederick W. Holly and Arthur C. Cope reported the first synthesis of the parent 4H-3,1-benzoxazine ring system. Their method involved the condensation of a primary amine, a phenol, and formaldehyde, a reaction now recognized as a Mannich-type condensation. This seminal work was crucial for the development of benzoxazine monomers, which later found significant applications in polymer chemistry.

Experimental Protocol: Synthesis of the 4H-3,1-Benzoxazine Ring (Holly and Cope, 1944)

Based on their 1944 publication in the Journal of the American Chemical Society, a representative experimental protocol is outlined below:

-

Reactants: A primary amine, a phenol, and formaldehyde (typically as an aqueous solution, formalin, or as paraformaldehyde).

-

Procedure:

-

The phenol, primary amine, and formaldehyde are mixed in a suitable solvent, such as dioxane or ethanol.

-

The mixture is heated under reflux for several hours.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, often by distillation under high vacuum or by recrystallization.

-

Biological Activities and Quantitative Data

Benzoxazinone derivatives have been extensively investigated for a plethora of biological activities. This section summarizes the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazinone derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| 1,4-Benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids | A549 (Lung) | 0.32 µM | |

| 1,4-Benzoxazinone scaffold with PI3K/mTOR inhibition | HeLa (Cervical), A549 (Lung) | 1.35 µM, 1.22 µM | |

| 2H-benzo[b][1] oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles | A549 (Lung) | 7.59 ± 0.31 µM (compound 14b), 18.52 ± 0.59 µM (compound 14c) | |

| Benzoxazinone derivatives | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 µM for several derivatives | [1] |

Enzyme Inhibition

Benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, including proteases.

| Compound Class | Enzyme | IC50 / Ki | Reference |

| Substituted Benzoxazinones | α-Chymotrypsin | IC50: 6.5 - 341.1 µM; Ki: 4.7 - 341.2 µM | [2] |

Antimicrobial and Antifungal Activity

The antimicrobial properties of benzoxazinones have also been explored, with some derivatives showing promising activity against bacteria and fungi.

| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Synthetic 1,4-benzoxazin-3-one derivatives | Candida albicans (Fungus) | Down to 6.25 µg/mL | [3] |

| Synthetic 1,4-benzoxazin-3-one derivatives | Staphylococcus aureus, Escherichia coli (Bacteria) | 16 µg/mL | [3] |

Herbicidal Activity

Certain benzoxazinone derivatives have demonstrated potent herbicidal activity, targeting key enzymes in plants.

| Compound Class | Target Enzyme | Activity | Reference |

| Benzoxazinone-pyrimidinedione hybrids | Protoporphyrinogen IX oxidase (PPO) | Excellent herbicidal activity at 37.5 g a.i./ha | [1] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzoxazinone compounds are underpinned by their modulation of various cellular signaling pathways. Their anticancer activity, in particular, has been linked to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that benzoxazinone derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway. Key molecular events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1] Some derivatives have also been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[1]

Cell Cycle Arrest and Inhibition of Key Enzymes

In addition to inducing apoptosis, certain benzoxazinone derivatives can halt the proliferation of cancer cells by arresting the cell cycle. This is often achieved through the inhibition of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1).[1] Furthermore, some benzoxazinones have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] By targeting these essential cellular processes, benzoxazinone compounds effectively disrupt the uncontrolled growth of cancer cells.

Conclusion and Future Directions

The discovery and development of benzoxazinone compounds represent a rich history of chemical innovation and a promising future for the discovery of new therapeutic agents. From their initial synthesis to the elucidation of their complex biological mechanisms, these versatile scaffolds continue to be a focal point of research in medicinal chemistry. The ability to readily modify the benzoxazinone core allows for the fine-tuning of its pharmacological properties, paving the way for the development of next-generation drugs with enhanced efficacy and selectivity. Future research will undoubtedly uncover new biological targets and therapeutic applications for this remarkable class of compounds, further solidifying their importance in the landscape of drug discovery.

References

A Comprehensive Review of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this core structure have been extensively explored for their potential as anti-inflammatory, antifungal, antimicrobial, and antitumor agents.[1][2][4][5] This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one core and its derivatives has been achieved through various chemical strategies. A common and straightforward approach involves the reaction of 2-aminophenol with chloroacetic acid.[6] More complex derivatives are often synthesized through multi-step processes.

One prominent synthetic route involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates to yield 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.[4][7][8] Further modifications, such as bromination and acetylation, can be performed on the core structure to generate a library of derivatives.[4][8]

Another versatile method for introducing functional diversity is through "click chemistry." For instance, 1,2,3-triazole moieties have been incorporated into the 2H-1,4-benzoxazin-3(4H)-one scaffold.[1][2] This is typically achieved by reacting an azide-functionalized precursor with a terminal alkyne. For example, 6-amino-2H-benzo[b][1][9]oxazin-3(4H)-one can be reacted with 3-ethynylbenzoic acid, followed by a reaction with various azide compounds to produce a series of novel 1,2,3-triazole-containing derivatives.[1][2]

A general workflow for the synthesis and evaluation of these derivatives is depicted below.

Biological Activities of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

The diverse biological activities of 2H-1,4-benzoxazin-3(4H)-one derivatives make them promising candidates for drug development.

Anti-inflammatory Activity

Several derivatives have demonstrated significant anti-inflammatory properties.[1][10] For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were found to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1][10] Specific compounds, such as e2, e16, and e20, effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][10] They also downregulated the expression of inflammation-related enzymes iNOS and COX-2.[10]

The anti-inflammatory mechanism of these derivatives has been linked to the activation of the Nrf2-HO-1 signaling pathway.[1][10][11] This activation helps in reducing intracellular reactive oxygen species (ROS) levels and mitigating the inflammatory response in microglial cells.[1][10][11] Molecular docking studies have suggested that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1.[1][10]

Antifungal and Antimicrobial Activity

Numerous 2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for their antifungal and antimicrobial activities.[4][6][8][9][12] A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against a panel of phytopathogenic fungi at a concentration of 200 mg L⁻¹.[4][8] Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) completely inhibited the mycelial growth of seven agricultural fungi at this concentration.[4][8]

In another study, synthesized derivatives were tested against E. coli, S. aureus, and B. subtilis, with compound 4e showing the highest activity across all strains.[6] Molecular docking studies targeting E. coli DNA gyrase suggested strong binding affinities for several of the synthesized compounds.[6] Additionally, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown good activity against Candida albicans.[9][12]

Anticancer Activity

The antitumor potential of 2H-1,4-benzoxazin-3(4H)-one derivatives has been a significant area of investigation.[2][13][14] A series of compounds with a 1,2,3-triazole group introduced at the 7-position of the benzoxazinone core exhibited notable inhibitory activity against Huh-7 liver cancer cells.[2][13] Compounds c5, c14, c16, and c18 showed IC50 values of 28.48 µM, 32.60 µM, 31.87 µM, and 19.05 µM, respectively.[2][13]

The proposed mechanism of action for these anticancer derivatives involves the induction of DNA damage, as evidenced by the upregulation of γ-H2AX.[2][13] This DNA damage subsequently triggers apoptosis through the increased expression of caspase-7 and also activates autophagy pathways, indicated by enhanced LC3 expression.[2][13] The rigid planar structure of these molecules is believed to facilitate their intercalation into tumor cell DNA.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected 2H-1,4-benzoxazin-3(4H)-one derivatives.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells [2][13]

| Compound | IC50 (µM) |

| c5 | 28.48 |

| c14 | 32.60 |

| c16 | 31.87 |

| c18 | 19.05 |

Table 2: Antifungal Activity of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives [4][8]

| Compound | Concentration (mg L⁻¹) | Mycelial Growth Inhibition |

| 4a (2-ethyl) | 200 | Complete inhibition against 7 fungi |

| 4g (2-ethyl-7-fluoro) | 200 | Complete inhibition against 7 fungi |

| 6 (4-acetyl-2-ethyl) | 200 | Complete inhibition against 7 fungi |

| 6 | 100 | Complete inhibition against F. culmorum, P. cactorum, and R. solani |

| 4a | 100 | Complete inhibition against R. solani |

| 6 | 20 | 72% inhibition against P. cactorum |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in the literature.

General Synthesis of 1,2,3-Triazole Derivatives[1][2]

-

Synthesis of the Alkyne Intermediate: 6-amino-2H-benzo[b][1][9]oxazin-3(4H)-one is reacted with 3-ethynylbenzoic acid in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield the terminal alkyne compound.

-

Click Reaction: The alkyne intermediate is then reacted with various azide compounds to obtain the final 1,2,3-triazole derivatives.

-

Characterization: The structures of the synthesized compounds are confirmed using ¹H NMR and ¹³C NMR spectroscopy, and high-resolution mass spectrometry (HR-MS).[1][2]

In Vitro Anti-inflammatory Assay (LPS-induced BV-2 Cells)[1][10]

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with the synthesized benzoxazinone derivatives for a specific duration, followed by stimulation with lipopolysaccharide (LPS).

-

NO Production Assay: Nitric oxide production in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using ELISA or RT-PCR.

-

Western Blot Analysis: The protein expression levels of iNOS, COX-2, Nrf2, and HO-1 are determined by Western blotting to elucidate the signaling pathway.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)[4][8]

-

Fungal Strains: A panel of phytopathogenic fungi are used, including Botrytis cinerea, Phytophthora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata.

-

Assay Preparation: The test compounds are dissolved in a suitable solvent and added to the fungal growth medium at desired concentrations.

-

Inoculation and Incubation: The fungal mycelium is inoculated onto the prepared medium and incubated under appropriate conditions.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control group.

In Vitro Anticancer Assay (MTT Assay)[2][13]

-

Cell Culture: Human tumor cell lines (e.g., Huh-7) are cultured in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

2H-1,4-benzoxazin-3(4H)-one derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the core structure allows for extensive derivatization, leading to the discovery of potent anti-inflammatory, antifungal, antimicrobial, and anticancer agents. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways such as Nrf2-HO-1 and the induction of DNA damage-mediated apoptosis, provides a solid foundation for the rational design of novel therapeutic agents. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of these promising compounds.

References

- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Predicted Spectroscopic Data

This section outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 8-Amino-2H-1,4-benzoxazin-3(4H)-one.

Predicted ¹H NMR Data

The expected proton NMR spectrum would be complex in the aromatic region due to the substitution pattern. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integration values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~6.6 - 6.8 | d (doublet) | 1H |

| H-6 | ~6.8 - 7.0 | t (triplet) | 1H |

| H-7 | ~6.5 - 6.7 | d (doublet) | 1H |

| -CH₂- (Position 2) | ~4.5 - 4.7 | s (singlet) | 2H |

| -NH₂ (Position 8) | ~4.0 - 5.0 | br s (broad singlet) | 2H |

| -NH- (Position 4) | ~10.0 - 11.0 | s (singlet) | 1H |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Position 3) | ~165 - 170 |

| C-8a | ~140 - 145 |

| C-8 | ~135 - 140 |

| C-4a | ~120 - 125 |

| C-6 | ~115 - 120 |

| C-5 | ~110 - 115 |

| C-7 | ~105 - 110 |

| -CH₂- (Position 2) | ~65 - 70 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the amine, amide, and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (doublet) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1670 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-O Stretch (Ether) | 1200 - 1280 | Strong |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak and potential major fragmentation patterns are predicted.

| Data Point | Predicted Value (m/z) | Notes |

| Molecular Ion [M]⁺ | 164.06 | Corresponding to the molecular weight of C₈H₈N₂O₂. |

| [M-CO]⁺ | 136.06 | Loss of a carbonyl group. |

| [M-NH₂CO]⁺ | 120.05 | Loss of the carbamoyl group. |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer.[2] For ¹H NMR, a typical experiment would involve acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds.[3]

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using the solid-state potassium bromide (KBr) pellet method or as a thin film. For the KBr method, a small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder and pressed into a transparent disk.[4] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[6][7] For EI-MS, a small amount of the solid sample is introduced directly into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[7] For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for compound characterization using various spectroscopic techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Methodological & Application

Application Notes and Protocols: 8-Amino-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a versatile bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for facile derivatization at multiple positions, leading to a diverse range of analogues with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key building block in the development of novel therapeutic agents. The primary applications highlighted herein are in the fields of oncology and neuroprotection.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a two-step process involving the nitration of the parent benzoxazinone followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

-

To a stirred solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v).

-

Maintain the reaction temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol to afford pure 8-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of this compound

-

Suspend 8-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

II. Application in Oncology: Synthesis of Anticancer Agents

Derivatives of this compound, particularly those incorporating a 1,2,3-triazole moiety, have demonstrated significant anticancer activity. These compounds are proposed to function through the induction of apoptosis and autophagy, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

A. Synthesis of 1,2,3-Triazole Derivatives

A general synthetic route to these anticancer agents involves the acylation of the 8-amino group with an alkyne-bearing carboxylic acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Experimental Workflow: Synthesis of Anticancer Triazole Derivatives

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

Experimental Protocol: Synthesis of a Representative Anticancer 1,2,3-Triazole Derivative

-

Acylation: To a solution of this compound (1 equivalent) and 3-ethynylbenzoic acid (1.1 equivalents) in dry DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 12-16 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkyne intermediate.

-

Click Reaction: To a solution of the alkyne intermediate (1 equivalent) and a substituted benzyl azide (1.1 equivalents) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents). Stir the reaction mixture at room temperature for 8-12 hours. After completion, dilute the mixture with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to afford the final 1,2,3-triazole derivative.

B. In Vitro Anticancer Activity

The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

Quantitative Data: Anticancer Activity of 1,2,3-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM)[1][2][3] |

| 14b | A549 (Lung) | 7.59 ± 0.31 |

| Huh7 (Liver) | > 50 | |

| MCF-7 (Breast) | > 50 | |

| HCT-116 (Colon) | > 50 | |

| SKOV3 (Ovary) | > 50 | |

| 14c | A549 (Lung) | 18.52 ± 0.59 |

| Huh7 (Liver) | > 50 | |

| MCF-7 (Breast) | > 50 | |

| HCT-116 (Colon) | > 50 | |

| SKOV3 (Ovary) | > 50 | |

| c5 | Huh-7 (Liver) | 28.48 |

| c14 | Huh-7 (Liver) | 32.60 |

| c16 | Huh-7 (Liver) | 31.87 |

| c18 | Huh-7 (Liver) | 19.05 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

C. Mechanism of Action: Signaling Pathway

The anticancer activity of these derivatives is linked to the induction of apoptosis and autophagy, which can be triggered by increased intracellular ROS levels and subsequent DNA damage. This process involves the activation of key signaling proteins such as p53, Nrf2, and ATG7.[1][2]

Signaling Pathway: Anticancer Mechanism of Action

Caption: Proposed anticancer signaling pathway.

III. Application in Neuroprotection: Synthesis of Neuroprotective Agents

Derivatives of this compound, particularly 8-benzylamino-substituted-3-alkyl analogues, have shown promise as neuroprotective agents by mitigating oxidative stress-mediated neuronal degeneration.

A. Synthesis of 8-Benzylamino-3-alkyl-1,4-benzoxazine Derivatives